Diadenosine triphosphate ammonium salt
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Overview
Description
Diadenosine triphosphate ammonium salt is a member of the diadenosine oligophosphate family, known for its role as a signaling molecule. It is a compound with the molecular formula C20H24N9O16P3 · NH3 and a molecular weight of 756.41 g/mol . This compound is often used in biochemical research due to its involvement in various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diadenosine triphosphate ammonium salt typically involves the condensation of adenosine monophosphate derivatives. The reaction conditions often require the presence of specific catalysts and controlled environments to ensure the correct formation of the triphosphate linkage .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar principles to laboratory synthesis, scaled up to meet production demands. This involves the use of large-scale reactors and stringent quality control measures to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Diadenosine triphosphate ammonium salt can undergo various chemical reactions, including:
Hydrolysis: Breaking down into adenosine diphosphate and adenosine monophosphate.
Phosphorylation: Adding phosphate groups to form higher-order phosphates.
Oxidation and Reduction: Involving changes in the oxidation state of the phosphate groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Water: For hydrolysis reactions.
Phosphorylating agents: For phosphorylation reactions.
Oxidizing and reducing agents: For redox reactions.
Major Products Formed
The major products formed from these reactions include various phosphorylated adenosine derivatives, which are crucial in cellular energy transfer and signaling processes .
Scientific Research Applications
Diadenosine triphosphate ammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other nucleotides and nucleotide analogs.
Biology: Plays a role in cellular signaling and energy transfer processes.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of biochemical assays and diagnostic kits.
Mechanism of Action
The mechanism of action of diadenosine triphosphate ammonium salt involves its role as a signaling molecule. It interacts with specific receptors and enzymes within the cell, influencing various biochemical pathways. The compound can modulate the activity of ATP-synthase and other enzymes involved in energy metabolism .
Comparison with Similar Compounds
Similar Compounds
- Adenosine triphosphate disodium salt hydrate
- Adenosine diphosphate sodium salt
- Adenosine monophosphate disodium salt
Uniqueness
Diadenosine triphosphate ammonium salt is unique due to its specific role as a signaling molecule and its ability to modulate various cellular processes. Unlike other adenosine phosphates, it has a distinct structure that allows it to participate in unique biochemical reactions .
Properties
Molecular Formula |
C20H30N11O16P3 |
---|---|
Molecular Weight |
773.4 g/mol |
IUPAC Name |
azane;bis[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C20H27N10O16P3.H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(43-19)1-41-47(35,36)45-49(39,40)46-48(37,38)42-2-8-12(32)14(34)20(44-8)30-6-28-10-16(22)24-4-26-18(10)30;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H2,21,23,25)(H2,22,24,26);1H3/t7-,8-,11-,12-,13-,14-,19-,20-;/m1./s1 |
InChI Key |
PKSQTRWRSNNYCW-AHKIGRPSSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.N |
Origin of Product |
United States |
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